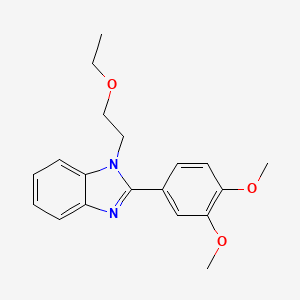![molecular formula C29H27NO4 B11130915 3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130915.png)
3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic synthesis. The process may include the following steps:
Formation of the benzofuran ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carbonyl group: This step involves the acylation of the benzofuran ring using reagents such as acyl chlorides or anhydrides.
Formation of the pyrrol-2-one ring: This can be synthesized through a condensation reaction between an amine and a diketone.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group or an alkyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, nitrating agents.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols, alkanes.
Substitution products: Halogenated, alkylated, or nitrated derivatives.
科学的研究の応用
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of other complex organic compounds.
Study of reaction mechanisms: Helps in understanding the behavior of functional groups in organic reactions.
Biology
Enzyme inhibition studies: Investigated for its potential to inhibit specific enzymes.
Cell signaling research: Studied for its effects on cellular signaling pathways.
Medicine
Drug development: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Material science: Used in the development of new materials with specific properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
作用機序
The mechanism of action of 3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
類似化合物との比較
Similar Compounds
3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one analogs: Compounds with slight modifications in the functional groups.
Benzofuran derivatives: Compounds containing the benzofuran ring with different substituents.
Pyrrol-2-one derivatives: Compounds with variations in the pyrrol-2-one ring structure.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which confer specific chemical and biological properties
特性
分子式 |
C29H27NO4 |
|---|---|
分子量 |
453.5 g/mol |
IUPAC名 |
(4Z)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(4-methylphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H27NO4/c1-18-8-10-21(11-9-18)26-25(27(31)22-12-13-24-23(17-22)16-19(2)34-24)28(32)29(33)30(26)15-14-20-6-4-3-5-7-20/h3-13,17,19,26,31H,14-16H2,1-2H3/b27-25- |
InChIキー |
FYQWNIMULKKARD-RFBIWTDZSA-N |
異性体SMILES |
CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC=C(C=C5)C)/O |
正規SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC=C(C=C5)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130837.png)

![1-(3,4-Dichlorophenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11130847.png)
![(5Z)-2-[(E)-2-phenylethenyl]-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11130851.png)
![5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130855.png)
![3-hydroxy-4-(4-isobutoxybenzoyl)-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130859.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(2-furyl)ethyl]acetamide](/img/structure/B11130865.png)
![(5Z)-5-(3-fluorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11130868.png)

![4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11130881.png)

![2-(5-Chloropyridin-2-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11130903.png)
![7-ethyl-6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11130923.png)
![4-chloro-N-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide](/img/structure/B11130926.png)
